molecular formula C9H18N4S B13103556 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole CAS No. 56240-89-2

4-Amino-5-heptyl-3-mercapto-1,2,4-triazole

Cat. No.: B13103556
CAS No.: 56240-89-2
M. Wt: 214.33 g/mol
InChI Key: GRJSUUQGUUSSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-heptyl-3-mercapto-1,2,4-triazole is an organic compound with the molecular formula C9H18N4S. It belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring substituted with an amino group, a heptyl chain, and a mercapto group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The general reaction can be represented as follows: [ \text{2 SC(NH}_2\text{)}_2 + 3 \text{N}_2\text{H}_4 \rightarrow \text{SC}_2\text{N}_3\text{H(NH}_2\text{)(N}_2\text{H}_3\text{)} + 4 \text{NH}_3 + \text{H}_2\text{S} ] This reaction is carried out under controlled conditions to ensure the formation of the desired triazole derivative .

Industrial Production Methods: Industrial production of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

4-Amino-5-heptyl-3-mercapto-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The amino and mercapto groups allow it to form strong bonds with metal surfaces, making it an effective corrosion inhibitor. Additionally, its triazole ring can interact with biological molecules, potentially inhibiting enzyme activity and exhibiting antimicrobial properties .

Properties

CAS No.

56240-89-2

Molecular Formula

C9H18N4S

Molecular Weight

214.33 g/mol

IUPAC Name

4-amino-3-heptyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H18N4S/c1-2-3-4-5-6-7-8-11-12-9(14)13(8)10/h2-7,10H2,1H3,(H,12,14)

InChI Key

GRJSUUQGUUSSON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NNC(=S)N1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.